molecular formula C13H9ClF2S B2662879 (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane CAS No. 259132-16-6

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane

Cat. No. B2662879
CAS RN: 259132-16-6
M. Wt: 270.72
InChI Key: ZQWDUEYOFCPZLV-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3,5-difluorobenzyl)sulfane is a chemical compound with the molecular formula C13H9ClF2S . It is used in the field of organic chemistry as a building block .


Molecular Structure Analysis

The molecular structure of (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane consists of a 4-chlorophenyl group, a 3,5-difluorobenzyl group, and a sulfane group . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Chemiluminescence and Synthetic Applications

  • Synthesis and Base-induced Chemiluminescence : Sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, synthesized from compounds bearing similarities to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane, demonstrate thermally stable properties and emit light upon base-induced decomposition, suggesting potential applications in chemiluminescent materials and synthetic chemistry (Watanabe et al., 2010).

Materials Science and Polymer Chemistry

  • High Refractive Index Polymers : Transparent polyimides synthesized from thiophenyl-substituted benzidines, including compounds related to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane, exhibit high refractive indices, low birefringence, and good thermomechanical stabilities, making them suitable for advanced optical materials (Tapaswi et al., 2015).

Antimicrobial and Antitumor Activity

  • Carbonic Anhydrase Inhibitors : Halogenated sulfonamides derived from compounds analogous to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane have shown potent inhibition against tumor-associated carbonic anhydrase IX, suggesting potential for antitumor agent development (Ilies et al., 2003).

Structural Chemistry and Polymorphism

  • Crystal Structure and Polymorphism : Studies on crystalline modifications of sulfanyl-substituted compounds related to (4-Chlorophenyl)(3,5-difluorobenzyl)sulfane explore their structural aspects, including hydrogen bonding and polymorphism, which are crucial for the development of pharmaceuticals and advanced materials (Gerasimova et al., 2020).

properties

IUPAC Name

1-[(4-chlorophenyl)sulfanylmethyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-1-3-13(4-2-10)17-8-9-5-11(15)7-12(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWDUEYOFCPZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=CC(=CC(=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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